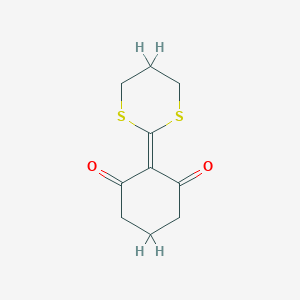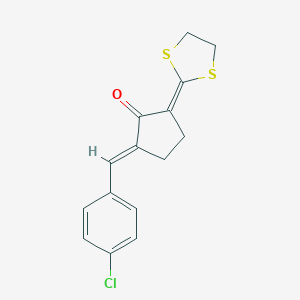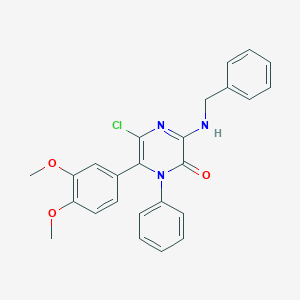
1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone, also known as DCTA, is a synthetic compound that belongs to the family of anthracene derivatives. DCTA has been widely studied for its potential applications in various fields, including scientific research, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has been studied for its potential applications in various scientific research fields, such as organic electronics, photovoltaics, and optoelectronics. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has been found to exhibit excellent charge-transport properties, making it a promising material for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has also been studied for its potential application in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency and excellent thermal stability.
Wirkmechanismus
The mechanism of action of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has been found to exhibit various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and neuroprotective effects. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to suppress the proliferation of cancer cells. 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has also been found to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone has several advantages for use in lab experiments, such as its high purity, stability, and solubility in common organic solvents. However, 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone also has some limitations, such as its high cost and low availability. The synthesis of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone. One potential direction is to further explore its potential applications in organic electronics, such as OFETs, OPVs, and OLEDs. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone and its potential side effects.
Synthesemethoden
The synthesis of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone involves the reaction of 1,5-dichloroanthraquinone with 2-thiophenecarboxaldehyde in the presence of a catalyst and a solvent. The reaction proceeds through a condensation reaction, followed by cyclization and oxidation, resulting in the formation of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone. The yield of 1,5-dichloro-10-phenyl-10-(2-thienyl)-9(10H)-anthracenone can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of the reactants.
Eigenschaften
Molekularformel |
C24H14Cl2OS |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
1,5-dichloro-10-phenyl-10-thiophen-2-ylanthracen-9-one |
InChI |
InChI=1S/C24H14Cl2OS/c25-18-11-5-10-17-21(18)23(27)16-9-4-12-19(26)22(16)24(17,20-13-6-14-28-20)15-7-2-1-3-8-15/h1-14H |
InChI-Schlüssel |
GRNGSCGJTMMTSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)




![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)